N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
Description
N4-Methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine triamine derivative characterized by a methyl group at the N4 position and a 4-(methylsulfonyl)phenyl substituent at the N6 position. The methylsulfonyl group in this compound may enhance solubility and influence target binding through polar interactions, while the methyl substituent at N4 likely modulates steric and electronic properties .
Properties
IUPAC Name |
6-N-methyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-14-11-10(13)12(16-7-15-11)17-8-3-5-9(6-4-8)20(2,18)19/h3-7H,13H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZJWJXCKSZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine may function as a potential lead compound in the development of new anticancer agents. Studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.
Case Study: A study published in Pharmaceutical Research demonstrated that similar pyrimidine compounds inhibited tumor growth in xenograft models, suggesting a pathway for the development of this compound as an anticancer drug .
2. Potassium Channel Modulation
This compound may also serve as a modulator of potassium channels, which play a critical role in various physiological processes. Its structural similarity to known potassium channel blockers could position it as a candidate for neurological applications.
Case Study: Similar compounds have been shown to improve synaptic transmission and motor function in animal models of multiple sclerosis by blocking potassium channels .
Biochemical Applications
1. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes could be explored for therapeutic applications. Pyrimidines are often used to design inhibitors for enzymes involved in nucleotide metabolism.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate reductase | Competitive | |
| Thymidylate synthase | Non-competitive |
Material Science Applications
1. Corrosion Inhibition
Research indicates that pyrimidine derivatives can be effective corrosion inhibitors for metals in acidic environments. The sulfonyl group may enhance the adsorption properties onto metal surfaces.
Case Study: A study demonstrated that similar compounds reduced corrosion rates of mild steel by forming protective films on the metal surface .
Mechanism of Action
The mechanism of action of N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations at the N4 Position
Modifications at the N4 position significantly alter physicochemical and pharmacological properties. Key analogs include:
Key Insights :
Variations at the N6 Position
The N6 4-(methylsulfonyl)phenyl group distinguishes the target compound from other triamines:
Key Insights :
Core Structure Modifications
Replacing the pyrimidine triamine core with heterocycles impacts activity:
Key Insights :
- Thienopyrimidine/Imidazothiazole Cores: These structures show potent kinase inhibition but differ in pharmacokinetic profiles compared to pyrimidine triamines .
Biological Activity
N4-methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine (CAS Number: 1206969-72-3) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article examines its biological activity based on diverse sources, including synthesis studies, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrimidine core substituted with a methylsulfonylphenyl group. This structural configuration is crucial for its biological activity. The presence of the methylsulfonyl group enhances the compound's solubility and bioavailability.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives, the compound demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.10 - 0.31 | 31.29 - 132 |
| Indomethacin | 0.079 | - |
| Celecoxib | 0.13 - 0.35 | - |
The selectivity index indicates that this compound is significantly more selective for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. In vitro studies showed that it possesses substantial antibacterial activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| MRSA | 85.76 - 97.76 |
| E. coli | 85.76 - 97.76 |
| K. pneumoniae | 85.76 - 97.76 |
| P. aeruginosa | 85.76 - 97.76 |
| A. baumannii | 85.76 - 97.76 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .
Case Studies
In a recent study published in the journal "Pharmaceutical Research," researchers synthesized several derivatives of the compound and assessed their biological activities comprehensively . Among these derivatives, some exhibited enhanced selectivity for COX-2 with improved pharmacokinetic profiles.
Another study highlighted its potential in reducing blood glucose levels when combined with other antidiabetic agents, indicating possible applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
